3-(DIMETHYLAMINO)-1-(5-METHYLTHIOPHEN-2-YL)PROP-2-EN-1-ONE
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Overview
Description
3-(DIMETHYLAMINO)-1-(5-METHYLTHIOPHEN-2-YL)PROP-2-EN-1-ONE is an organic compound that belongs to the class of thienyl ketones. This compound is characterized by the presence of a thienyl ring, a propenone moiety, and a dimethylamino group. It is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(DIMETHYLAMINO)-1-(5-METHYLTHIOPHEN-2-YL)PROP-2-EN-1-ONE can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with dimethylamine and an appropriate base, followed by a condensation reaction with acetone. The reaction conditions typically include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Catalyst: Acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide)
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Specific details would depend on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions
3-(DIMETHYLAMINO)-1-(5-METHYLTHIOPHEN-2-YL)PROP-2-EN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield the corresponding alcohol or amine derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(DIMETHYLAMINO)-1-(5-METHYLTHIOPHEN-2-YL)PROP-2-EN-1-ONE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-Dimethylamino-1-(2-thienyl)-2-propen-1-one: Similar structure but without the methyl group on the thienyl ring.
3-Dimethylamino-1-(5-methyl-2-furyl)-2-propen-1-one: Similar structure with a furan ring instead of a thienyl ring.
Uniqueness
3-(DIMETHYLAMINO)-1-(5-METHYLTHIOPHEN-2-YL)PROP-2-EN-1-ONE is unique due to the presence of the methyl group on the thienyl ring, which can influence its reactivity and interactions compared to similar compounds.
Properties
Molecular Formula |
C10H13NOS |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(5-methylthiophen-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C10H13NOS/c1-8-4-5-10(13-8)9(12)6-7-11(2)3/h4-7H,1-3H3 |
InChI Key |
OQYOHDZOUFWVGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)C=CN(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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